molecular formula C20H12ClNO2 B11221807 (4E)-2-(2-chlorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one

(4E)-2-(2-chlorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11221807
M. Wt: 333.8 g/mol
InChI Key: ODVHOXCNJFIRDW-LDADJPATSA-N
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Description

(4E)-2-(2-CHLOROPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a chlorophenyl group and a naphthylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-CHLOROPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chlorobenzaldehyde with naphthylmethylamine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-CHLOROPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-2-(2-CHLOROPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the chlorophenyl and naphthylmethylidene groups.

    2-(2-Chlorophenyl)-4,5-dihydro-1,3-oxazole: Similar structure but without the naphthylmethylidene group.

    4-[(Naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-oxazole: Similar structure but without the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and naphthylmethylidene groups in (4E)-2-(2-CHLOROPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE contributes to its unique chemical properties and potential applications. These functional groups may enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H12ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

(4E)-2-(2-chlorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C20H12ClNO2/c21-17-11-4-3-10-16(17)19-22-18(20(23)24-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12+

InChI Key

ODVHOXCNJFIRDW-LDADJPATSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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